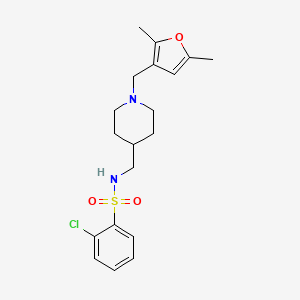![molecular formula C6H7F2I B2601514 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2363075-15-2](/img/structure/B2601514.png)
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane” is a type of bicyclo[1.1.1]pentane (BCP) derivative . BCPs are an important class of compounds often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Synthesis Analysis
The synthesis of gem-difluoroallylic bicyclo[1.1.1]pentanes, which includes “this compound”, involves a cascade multicomponent reaction . This process uses visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . Sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .Molecular Structure Analysis
The molecular structure of “this compound” is a part of the bicyclo[1.1.1]pentane (BCP) class of compounds . BCPs are characterized by their unique three-dimensional structure, which is often used to enhance the pharmacokinetic profiles of drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the generation of sulfonyl radicals from sodium arylsulfinates, addition of these radicals to [1.1.1]propellane to form BCP radicals, and the trapping of these radicals by α-trifluoromethyl alkenes .Aplicaciones Científicas De Investigación
Synthesis of Bicyclo[1.1.1]pentane Derivatives
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane serves as a precursor in the synthesis of various bicyclo[1.1.1]pentane (BCP) derivatives, which are integral in drug design due to their unique properties as bioisosteres. For instance, the synthesis of all-carbon disubstituted BCPs has been facilitated by iron-catalyzed Kumada cross-coupling, presenting a method that utilizes iodo-BCPs as electrophiles in cross-coupling for the first time. This approach allows for the creation of a wide range of 1,3-C-disubstituted BCPs, including drug analogues under mild conditions (Nugent et al., 2020).
Advancements in Medicinal Chemistry
The development of difluoro-substituted BCPs marks a significant advancement in medicinal chemistry. A practical synthetic approach has been established for these compounds, with the key step involving the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes. These difluoro-BCPs are proposed as saturated bioisosteres of the benzene ring, offering new avenues for drug discovery projects (Bychek et al., 2019).
Novel Methodologies in Organic Synthesis
Research has also focused on exploring the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under "click" reaction conditions, leading to the synthesis of various BCP triazole building blocks. These methodologies facilitate the creation of multiply substituted BCP triazoles, providing modular or one-pot synthesis routes for complex organic structures. This progress underscores the versatility of this compound in synthesizing novel organic compounds with potential applications in drug development and materials science (Sitte et al., 2020).
Direcciones Futuras
The future directions for “1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane” and similar compounds likely involve further exploration of their potential in drug design, given their ability to enhance pharmacokinetic profiles . Additionally, the development of more efficient and diverse synthetic methods for these compounds could be a focus of future research .
Propiedades
IUPAC Name |
1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHYIXBMPAKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
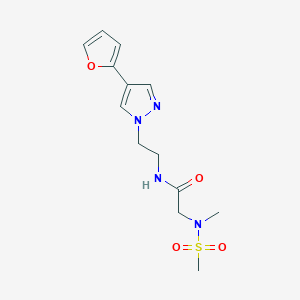
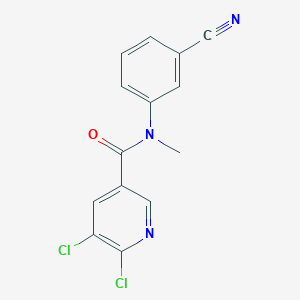
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2601436.png)
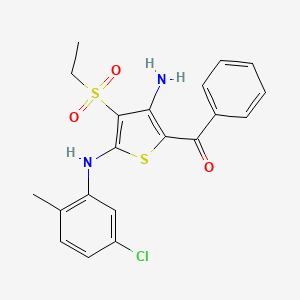
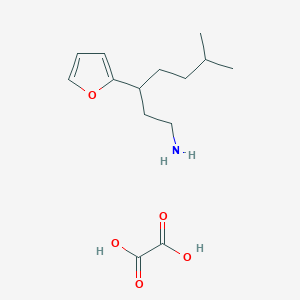
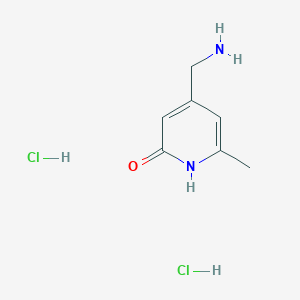
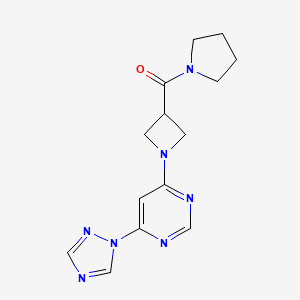
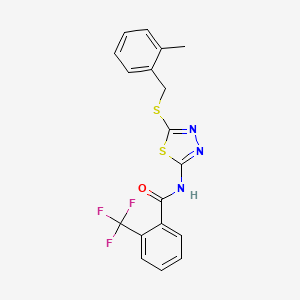
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)
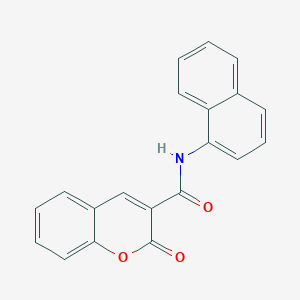
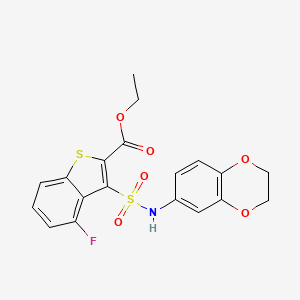
![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)
